molecular formula C18H24N2O3S B2786247 N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 953942-16-0

N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2786247
CAS No.: 953942-16-0
M. Wt: 348.46
InChI Key: IAEJYYOYBQPLLE-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research use by qualified investigators. This compound is of significant interest in medicinal chemistry and pharmacology due to the well-documented biological activities of its chemical analogues. Benzenesulfonamide-based compounds have been identified as potent and selective inhibitors of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response . NLRP3 inflammasome activation is implicated in the pathogenesis of a wide range of human diseases, including Alzheimer's disease, acute myocardial infarction, and other autoinflammatory and neurodegenerative disorders . Research suggests such inhibitors may act by directly interfering with the formation of the active NLRP3 inflammasome complex, thereby blocking ASC aggregation and the subsequent activation of caspase-1, which is required for the maturation of pro-inflammatory cytokines IL-1β and IL-18 . Furthermore, structural analogues featuring a sulfonamide core and a phenethylamine moiety have demonstrated high binding affinity and selectivity as inverse agonists for the cannabinoid receptor CB2 (peripheral receptor) . The CB2 receptor is an attractive therapeutic target for a variety of conditions, including osteoporosis, inflammatory and neuropathic pain, and autoimmune diseases, without eliciting the psychoactive effects associated with CB1 receptor modulation . The sulfonamide group in these molecules is a key pharmacophore that can form strong hydrogen bonds and electrostatic interactions with target proteins, influencing the compound's physicochemical properties and binding affinity . Researchers can utilize this compound as a chemical scaffold to explore these mechanisms further, to develop potential therapeutics for inflammatory and immune-mediated diseases, or as a tool compound in receptor binding studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-14-13-17(23-4)9-10-18(14)24(21,22)19-12-11-15-5-7-16(8-6-15)20(2)3/h5-10,13,19H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEJYYOYBQPLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the phenethylamine derivative The phenethylamine is then reacted with methanesulfonyl chloride in the presence of a base to introduce the sulfonamide group

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to streamline the production process and ensure consistency.

Types of Reactions:

  • Oxidation: The phenethylamine derivative can undergo oxidation to form the corresponding phenylacetic acid derivative.

  • Reduction: Reduction reactions can be used to convert intermediates to their corresponding amines.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Methanesulfonyl chloride for sulfonamide formation.

  • Methanol and a base for the methoxy group introduction.

Major Products Formed:

  • Phenylacetic acid derivatives from oxidation reactions.

  • Various amine derivatives from reduction reactions.

  • Substituted sulfonamides from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.

Industry: Use in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific enzymes or receptors, modulating their activity to produce a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogues in the Sulfonamide Class

The compound shares structural motifs with several sulfonamide derivatives, though substituent variations lead to distinct properties:

Compound Name Key Substituents Functional Differences Potential Applications References
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Azide groups (-N₃) High reactivity for click chemistry Polymer crosslinking, probes
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide Acetyl group, no dimethylamino phenethyl Reduced basicity, crystallinity Antibacterial precursors
N-[4-(3-Chloro-4-fluorophenylamino)-...]-4-(dimethylamino)-2(E)-butenamide Chloro-fluoroaryl, enamide Enhanced kinase inhibition potential Anticancer agents

Key Observations :

  • The azide-bearing sulfonamide () prioritizes synthetic versatility, whereas the target compound’s dimethylamino phenethyl group may enhance membrane permeability.
  • The acetylated derivative () lacks the dimethylamino group, reducing solubility but improving crystallinity for structural studies.
Functional Group Variations and Their Impact
  • Dimethylamino Group: Present in both the target compound and psilocine (3-[2-(dimethylamino)ethyl]indol-4-ol, ), this group enhances basicity and solubility. However, in psilocine, it contributes to psychoactivity via serotonin receptor interactions, whereas in the target compound, it may stabilize protein binding through charge interactions.
  • Methoxy and Methyl Groups: The 4-methoxy-2-methyl substitution on the benzenesulfonamide core distinguishes it from ethyl 4-(dimethylamino)benzoate (), which lacks the sulfonamide moiety. The latter’s ester group promotes higher reactivity in resin polymerization, while the target compound’s sulfonamide group favors hydrogen bonding in biological systems.

Biological Activity

N-(4-(dimethylamino)phenethyl)-4-methoxy-2-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor properties. The structural formula can be represented as follows:

N 4 dimethylamino phenethyl 4 methoxy 2 methylbenzenesulfonamide\text{N 4 dimethylamino phenethyl 4 methoxy 2 methylbenzenesulfonamide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives with benzenesulfonamide moieties have demonstrated significant anti-proliferative effects against various cancer cell lines, including:

  • MDA-MB-231 (triple-negative breast cancer)
  • MCF-7 (breast cancer)

In particular, compounds exhibiting IC50 values in the range of 1.52–6.31 μM have shown selective toxicity towards cancer cells compared to normal cells, with selectivity ratios ranging from 5.5 to 17.5 times .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Selectivity Ratio
4eMDA-MB-2311.5217.5
4gMCF-73.2010.0
4hMCF-10A>10N/A

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis. For instance, compound 4e was found to increase the percentage of annexin V-FITC-positive apoptotic cells significantly, indicating enhanced apoptotic activity compared to control groups .

Antimicrobial Activity

In addition to anticancer properties, this compound also exhibits antimicrobial activity. Studies have shown that similar sulfonamide derivatives can inhibit bacterial growth effectively:

  • Staphylococcus aureus
  • Klebsiella pneumoniae

Compounds demonstrated significant inhibition rates at concentrations around 50 μg/mL, with one derivative showing an inhibition rate of approximately 80.69% against S. aureus .

Table 2: Antimicrobial Activity

CompoundBacteriaInhibition Rate (%)
4eStaphylococcus aureus80.69
4gKlebsiella pneumoniae69.74
4hKlebsiella pneumoniae68.30

Case Studies and Research Findings

Research has increasingly focused on the dual activity of sulfonamide derivatives as both anticancer and antimicrobial agents. A notable study synthesized a series of benzenesulfonamide analogues and evaluated their biological activities extensively:

  • In vivo Studies : Animal models demonstrated that certain derivatives could effectively reduce tumor size while exhibiting minimal toxicity to normal tissues.
  • Molecular Docking Studies : These studies revealed favorable binding interactions between the compounds and target proteins involved in cancer proliferation and bacterial survival mechanisms .

Q & A

Q. What protocols mitigate off-target effects in in vivo models?

  • Dose-response studies in rodent models identify therapeutic windows. Immunohistochemistry and RNA-seq track pathway-specific effects, while isotopic labeling (e.g., ¹⁴C) traces biodistribution .

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